

Omapatrilat's Reach: A Comparative Guide to its Cross-Reactivity with Metalloproteinases

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Compound of Interest

Compound Name: *Omapatrilat*

Cat. No.: *B1677282*

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Bristol, CT – November 7, 2025 – **Omapatrilat**, a vasopeptidase inhibitor originally developed for the treatment of hypertension and heart failure, exhibits a complex interaction profile with a range of metalloproteinases beyond its primary targets, angiotensin-converting enzyme (ACE) and neprilysin (NEP). This guide provides a comprehensive analysis of **omapatrilat's** cross-reactivity, presenting key inhibitory data, detailed experimental methodologies, and an exploration of the affected signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the study of metalloproteinase inhibitors and cardiovascular pharmacology.

Quantitative Comparison of Omapatrilat's Inhibitory Activity

Omapatrilat is a potent dual inhibitor of ACE and NEP, demonstrating high affinity for both enzymes. However, its activity extends to other metalloproteinases, albeit with varying degrees of potency. The following table summarizes the known inhibitory constants (K_i) of **omapatrilat** against several metalloproteinases.

Metalloproteinase Target	Omapatrilat K _i (nM)	Reference
Neprilysin (NEP)	0.45	[1]
Angiotensin-Converting Enzyme (ACE)	0.64	[1]
Neprilysin-2 (NEP2)	25	[1]
Aminopeptidase P (APP)	250	[1]
Endothelin-Converting Enzyme-1 (ECE-1)	250	[1]

It is noteworthy that while direct inhibition of Matrix Metalloproteinases (MMPs) by **omapatrilat** has not been quantified with K_i or IC₅₀ values in the available literature, studies have shown that **omapatrilat** treatment can significantly reduce the expression of MMP-2 and MMP-9, and increase the expression of their endogenous inhibitor, Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), in the context of myocardial infarction. This suggests an indirect regulatory role in MMP activity.

Experimental Protocols for Determining Metalloproteinase Inhibition

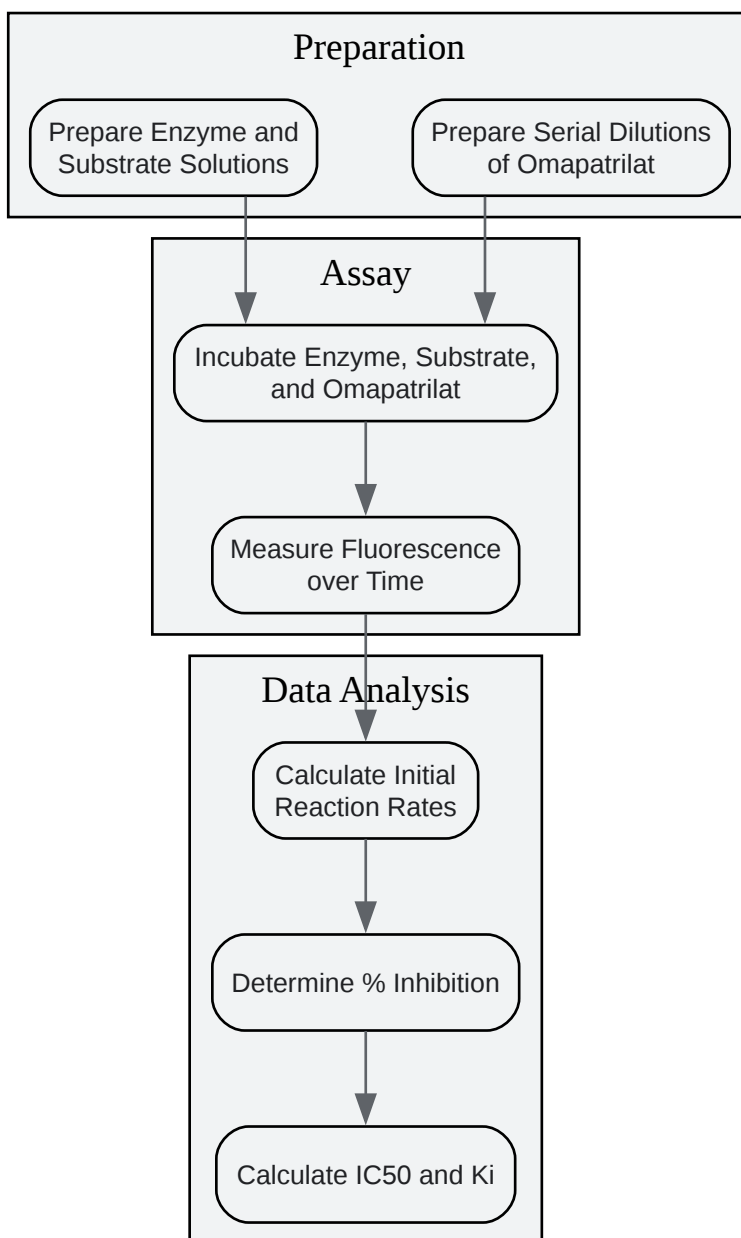
The determination of inhibitory constants such as K_i and IC₅₀ is crucial for characterizing the potency and selectivity of an inhibitor. A general methodology for assessing the inhibitory activity of **omapatrilat** against metalloproteinases is outlined below.

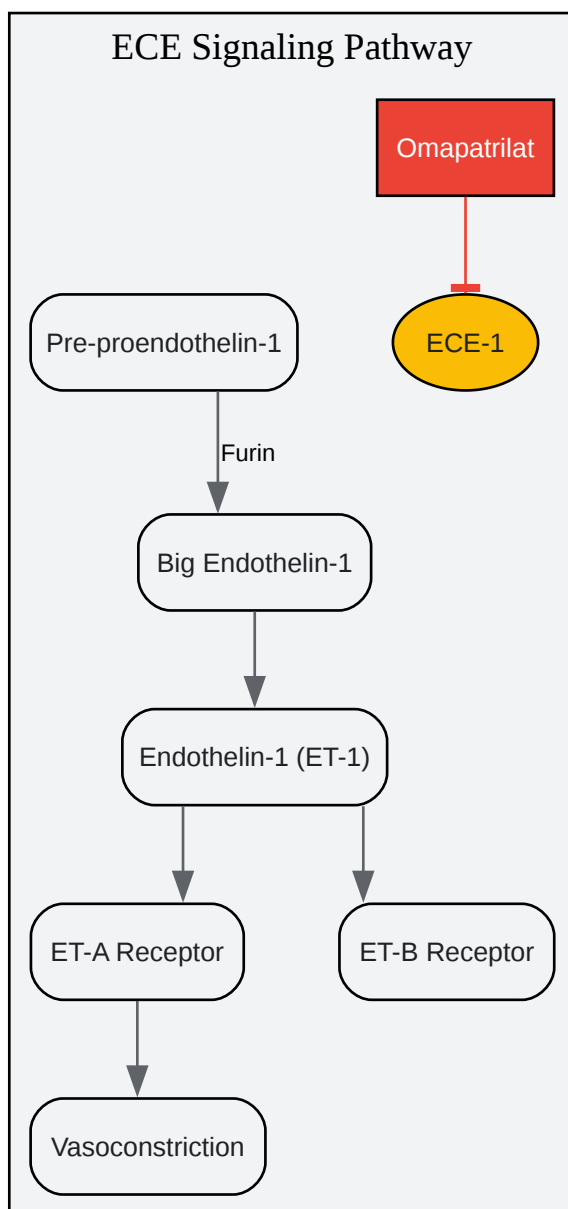
General Experimental Protocol for Metalloproteinase Inhibition Assay:

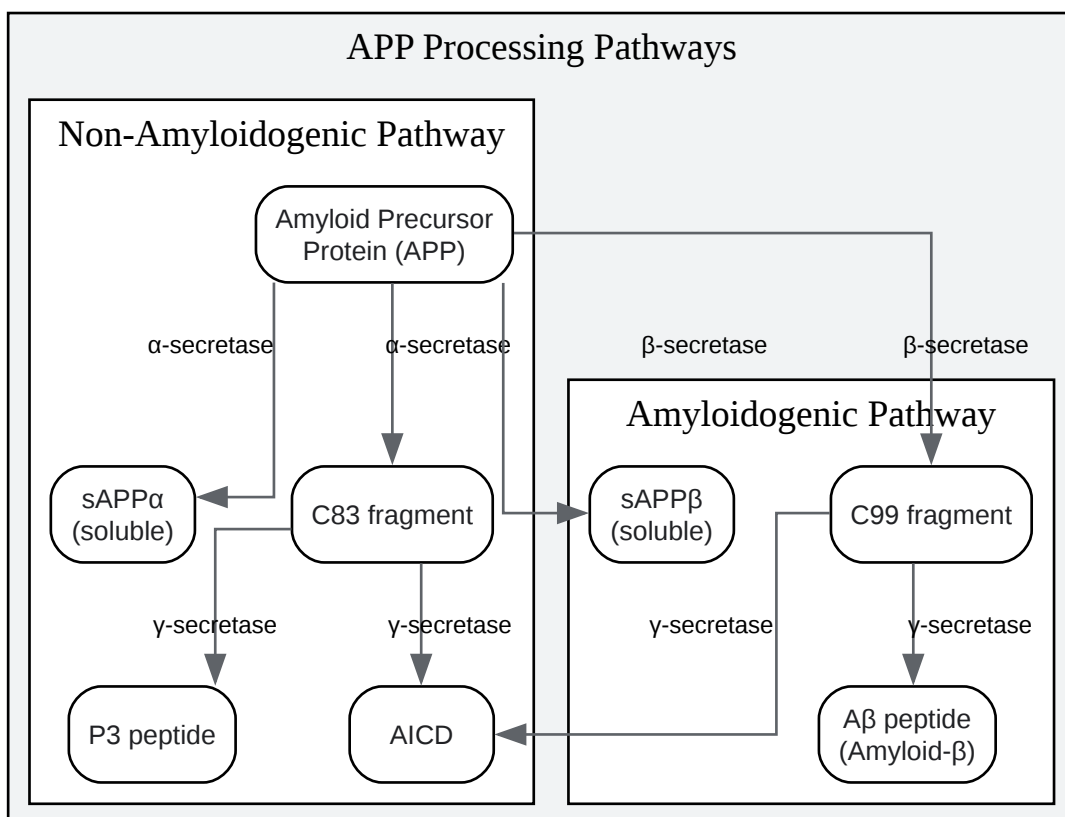
- Enzyme and Substrate Preparation:
 - Recombinant human metalloproteinase (e.g., ACE, NEP, ECE-1) is used.
 - A specific fluorogenic substrate for the respective enzyme is prepared in an appropriate assay buffer.
- Inhibitor Preparation:

- **Omapatrilat** is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
- Serial dilutions of the **omapatrilat** stock solution are prepared to achieve a range of concentrations for testing.
- Assay Procedure:
 - The assay is typically performed in a 96-well plate format.
 - The reaction mixture includes the specific metalloproteinase, the fluorogenic substrate, and varying concentrations of **omapatrilat**.
 - Control wells containing the enzyme and substrate without the inhibitor are included to determine maximal enzyme activity.
 - The reaction is initiated by the addition of the substrate or enzyme.
- Data Acquisition and Analysis:
 - The fluorescence intensity is measured over time using a fluorescence plate reader at appropriate excitation and emission wavelengths for the specific substrate.
 - The initial reaction rates (velocities) are calculated from the linear portion of the fluorescence versus time curves.
 - The percentage of inhibition at each **omapatrilat** concentration is calculated relative to the control.
 - IC₅₀ values, the concentration of inhibitor required to reduce enzyme activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
 - K_i values can be calculated from the IC₅₀ values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for the substrate.

The following diagram illustrates a generalized workflow for determining the inhibitory constants of a compound against a metalloproteinase.







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References

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